2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features a unique combination of a brominated thiophene ring and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, starting with the bromination of thiophene derivatives. One common method involves the use of N-bromosuccinimide to introduce the bromine atom into the thiophene ring . The brominated thiophene is then coupled with a suitable indole derivative through a series of reactions, including Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thienylboronic acid: Used in similar coupling reactions.
2-Acetyl-5-bromothiophene: Another brominated thiophene derivative used in organic synthesis.
(5-Bromothiophen-2-yl)methylamine: A related compound with a different functional group.
Uniqueness
2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combination of a brominated thiophene ring and a tetrahydropyridoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-16-6-5-11(20-16)9-19-8-7-13-12-3-1-2-4-14(12)18-15(13)10-19/h1-6,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQQFKEJRCCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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